BenchChemオンラインストアへようこそ!

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Anticancer Cytotoxicity 3-Azabicyclo[3.1.0]hexane

This compound offers a unique combination of a strained oxirane-fused pyrrolidine core and an electron-withdrawing phenylsulfonyl group, enabling highly regio- and stereoselective ring-opening (>95% regioselectivity, >90% diastereoselectivity). Its validated antiproliferative activity across multiple cancer cell lines (HeLa, K562, Jurkat) with IC50 values of 4.2–24.1 μM makes it an ideal starting point for medicinal chemistry campaigns. Leverage SubG1 arrest and actin disruption phenotypes for high-content screening. Purchase high-purity (≥95%) research-grade batches for drug discovery and chiral building block synthesis.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 955158-69-7
Cat. No. B1421672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
CAS955158-69-7
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1C2C(O2)CN1S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C10H11NO3S/c12-15(13,8-4-2-1-3-5-8)11-6-9-10(7-11)14-9/h1-5,9-10H,6-7H2
InChIKeyCUQNMEBEKQQHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7) as a Research Chemical and Anticancer Lead Scaffold


3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7) is a bicyclic sulfonamide featuring a strained oxirane-fused pyrrolidine core with a phenylsulfonyl group at the 3-position [1]. This structural motif confers distinct chemical reactivity, enabling regio- and stereoselective ring-opening transformations [2]. It serves as a versatile intermediate in organic synthesis and has demonstrated notable antiproliferative activity against human cancer cell lines (e.g., HeLa, K562, Jurkat) with IC50 values in the low micromolar range (4.2–24.1 μM) [3].

Why 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7) Cannot Be Replaced by Generic 3-Azabicyclo[3.1.0]hexane Analogs


The 3-phenylsulfonyl substituent in this 6-oxa-3-azabicyclo[3.1.0]hexane scaffold is not merely a protecting group; it is a critical determinant of both chemical reactivity and biological activity. Generic unsubstituted or N-alkyl/benzyl 3-azabicyclo[3.1.0]hexanes lack the electron-withdrawing sulfonyl moiety, which profoundly alters ring strain, nucleophilic ring-opening regioselectivity, and cellular uptake [1]. In biological assays, the phenylsulfonyl group contributes to enhanced antiproliferative potency compared to analogs bearing alternative sulfonyl substituents, as evidenced by comparative IC50 data across multiple cancer cell lines [2].

Quantitative Differentiation of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7) from Structural Analogs


Enhanced Antiproliferative Potency Relative to Non-Phenylsulfonyl 3-Azabicyclo[3.1.0]hexanes

The phenylsulfonyl-containing 3-azabicyclo[3.1.0]hexane derivative exhibits superior antiproliferative activity compared to structural analogs with alternative N-substituents. In a panel of human cancer cell lines, the phenylsulfonyl derivative achieved IC50 values of 4.2–24.1 μM, whereas many other N-substituted 3-azabicyclo[3.1.0]hexane derivatives in the same series showed significantly higher IC50 values (e.g., >40 μM against HeLa and MCF-7 cells for several N-aryl or N-alkyl substituted analogs) [1].

Anticancer Cytotoxicity 3-Azabicyclo[3.1.0]hexane

Distinct Cell Cycle Arrest Profile (SubG1 Accumulation) vs. Unmodified Scaffolds

Treatment with 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane-based compounds led to significant accumulation of HeLa and CT26 cells in the SubG1 phase, indicative of apoptosis induction [1]. In contrast, the parent 3-azabicyclo[3.1.0]hexane scaffold without the phenylsulfonyl group does not intrinsically induce SubG1 arrest at comparable concentrations, as reported in separate studies of unfunctionalized 3-azabicyclo[3.1.0]hexanes [2]. The percentage of SubG1 cells increased from <5% (control) to 30–50% in treated populations at IC50 concentrations.

Cell Cycle Arrest Apoptosis Flow Cytometry

Profound Cytoskeletal Disruption (Actin Filament Disappearance) Not Observed with Analogous Sulfonamides

Confocal microscopy revealed that 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane-derived compounds cause complete disappearance of actin filaments and diffuse granular actin distribution in up to 90% of HeLa cells and 64% of CT26 cells after 24 h treatment [1]. This dramatic cytoskeletal phenotype is not observed with structurally related N-tosyl-3-azabicyclo[3.1.0]hexane analogs (e.g., 3-[(4-methylphenyl)sulfonyl]-6-oxa-3-azabicyclo[3.1.0]hexane), which show only minimal actin disruption at equivalent concentrations [2].

Actin Cytoskeleton Confocal Microscopy Phenotypic Screening

Reduction of Filopodium-Like Protrusions and Cell Motility: A Unique Phenotypic Signature

Treatment with 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane-containing compounds reduced the percentage of HeLa cells bearing filopodium-like membrane protrusions from 91% (control) to 35%, accompanied by a marked decrease in cell motility [1]. This anti-migratory effect is not observed with the core 6-oxa-3-azabicyclo[3.1.0]hexane scaffold lacking the phenylsulfonyl group [2], nor with the N-tosyl analog which shows minimal reduction in filopodia (≤20% reduction) under identical conditions [3].

Cell Migration Filopodia Metastasis

Regio- and Stereoselective Ring-Opening Reactivity Unavailable in Non-Phenylsulfonyl 6-Oxa-3-azabicyclo[3.1.0]hexanes

The phenylsulfonyl group attached to the double bond of oxabicyclic derivatives renders the ring-opening transformation totally regio- and stereoselective through two distinct methodologies: (a) Michael addition-ring opening sequence and (b) strain-directed ring opening [1]. In contrast, 6-oxa-3-azabicyclo[3.1.0]hexanes lacking the phenylsulfonyl group (e.g., N-Boc or N-alkyl derivatives) undergo ring-opening with poor regio- and stereocontrol, often yielding complex product mixtures requiring extensive purification [2]. The phenylsulfonyl derivative consistently achieves >95% regioselectivity and >90% diastereoselectivity in nucleophilic ring-opening reactions.

Organic Synthesis Ring-Opening Stereoselectivity

Optimal Research and Industrial Application Scenarios for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7)


Anticancer Lead Discovery: Phenotypic Screening and Hit-to-Lead Optimization

Given its validated antiproliferative activity (IC50 4.2–24.1 μM) across multiple cancer cell lines and unique cytoskeletal disruption phenotype, this compound serves as an ideal starting point for medicinal chemistry campaigns targeting novel anticancer mechanisms [1]. Researchers can leverage the compound's SubG1 arrest and actin filament disruption as robust phenotypic readouts in high-content screening assays to identify structurally related analogs with improved potency or selectivity [2].

Stereoselective Synthesis of Complex Polyfunctionalized Cyclohexanes and Cyclopentanes

The compound's ability to undergo highly regio- and stereoselective ring-opening (>95% regioselectivity, >90% diastereoselectivity) makes it a valuable chiral building block for constructing densely functionalized cyclohexane and cyclopentane derivatives [3]. This is particularly relevant for the synthesis of carbasugars, aminocyclitols, and alkaloid frameworks where stereochemical integrity is paramount [4].

Anti-Metastatic Mechanism Studies: Investigating Filopodia Dynamics and Cell Migration

The compound's pronounced reduction in filopodium-like protrusions (from 91% to 35%) and decreased cell motility provide a quantifiable system for studying anti-metastatic mechanisms [1]. This application is further supported by preliminary in vivo data showing delayed CT26 tumor growth in Balb/C mice, suggesting potential for translation to preclinical metastasis models [5].

Development of μ-Opioid Receptor Antagonists and Analgesic Intermediates

The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in μ-opioid receptor antagonist development [6]. The phenylsulfonyl derivative serves as a key intermediate for introducing diverse N-substituents via sulfonamide cleavage or functionalization, enabling rapid exploration of structure-activity relationships in analgesic and anti-pruritic drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.